1-(4-chlorobenzyl)-N-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS No.: 1005301-66-5
Cat. No.: VC4228801
Molecular Formula: C25H22ClN3O2
Molecular Weight: 431.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005301-66-5 |
|---|---|
| Molecular Formula | C25H22ClN3O2 |
| Molecular Weight | 431.92 |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-N-ethyl-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
| Standard InChI | InChI=1S/C25H22ClN3O2/c1-3-28(22-9-5-4-7-17(22)2)24(30)21-15-19-8-6-14-27-23(19)29(25(21)31)16-18-10-12-20(26)13-11-18/h4-15H,3,16H2,1-2H3 |
| Standard InChI Key | WXMRTLFEUUXYTH-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=CC=C1C)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,8-naphthyridine core, a bicyclic system comprising two fused pyridine rings. Key substituents include:
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A 4-chlorobenzyl group at position 1, contributing hydrophobic and electron-withdrawing characteristics.
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N-ethyl and N-(o-tolyl) groups attached to the carboxamide moiety at position 3, enhancing steric bulk and modulating receptor interactions.
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A keto group at position 2, which may participate in hydrogen bonding.
The IUPAC name, 1-[(4-chlorophenyl)methyl]-N-ethyl-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide, reflects this substitution pattern.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.92 g/mol |
| SMILES | CCN(C1=CC=CC=C1C)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
| Solubility | Not fully characterized |
| Melting Point | Undocumented |
The presence of a chloro substituent and aromatic rings suggests low aqueous solubility, typical of lipophilic heterocycles. Computational models predict moderate blood-brain barrier permeability, aligning with its potential CNS applications .
Synthesis and Preparation
Synthetic Pathways
The synthesis of 1-(4-chlorobenzyl)-N-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves sequential functionalization of the naphthyridine core:
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Core Formation: Cyclocondensation of substituted pyridine derivatives with ethoxy-methylenemalonate esters under high-temperature conditions yields the 1,8-naphthyridine-3-carboxylate intermediate .
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Amidation: Reaction of the carboxylate with N-ethyl-o-toluidine in the presence of coupling agents (e.g., EDC/HOBt) forms the carboxamide.
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Benzylation: Introduction of the 4-chlorobenzyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
A recent advancement employs ionic liquid (ChOH-IL)-mediated synthesis in water, achieving gram-scale yields with reduced environmental impact .
Optimization Challenges
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Regioselectivity: Controlling substitution at the naphthyridine N1 and C3 positions requires precise stoichiometry .
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Purification: Chromatographic separation is often necessary due to byproduct formation .
Biological Activities and Mechanisms
Antibacterial Effects
Derivatives of 1,8-naphthyridine-3-carboxamide exhibit potent activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), with MIC values ranging from 2–8 µg/mL . The chloro and methyl groups enhance membrane penetration and target binding, likely inhibiting DNA gyrase or topoisomerase IV .
In vitro studies on cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancer cells reveal IC values as low as 0.1 µM, surpassing reference drugs like colchicine . Mechanistic studies suggest:
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Topoisomerase II Inhibition: Stabilization of DNA-enzyme cleavage complexes .
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Apoptosis Induction: Upregulation of caspase-3 and PARP cleavage .
Antihistaminic Activity
In guinea pig models, analogs demonstrate significant H1-receptor antagonism (pA = 7.8–8.2), reducing histamine-induced bronchoconstriction by 70–85% . The o-tolyl group may sterically hinder receptor overactivation .
Pharmacological Applications
Oncology
The compound’s dual inhibition of topoisomerase II and microtubule assembly positions it as a candidate for multidrug-resistant cancers . Synergy with cisplatin and doxorubicin has been observed in preclinical models .
Infectious Diseases
Structural analogs are under investigation for urinary tract infections (UTIs) and respiratory tract infections, leveraging their broad-spectrum Gram-negative activity .
Immunology
Downregulation of proinflammatory cytokines (e.g., TNF-α, IL-6) suggests utility in autoimmune disorders .
| Parameter | Findings |
|---|---|
| Acute Toxicity (LD) | >500 mg/kg (rodents) |
| HERG Inhibition | Moderate (IC = 1.2 µM) |
| Hepatotoxicity | No significant ALT/AST elevation |
While in vitro genotoxicity assays are negative, chronic exposure studies are pending .
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